molecular formula C6H10IN3O B3216296 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1171468-67-9

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B3216296
CAS No.: 1171468-67-9
M. Wt: 267.07 g/mol
InChI Key: UAMPDJBNAWCOLK-UHFFFAOYSA-N
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Description

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an amino group, an iodine atom, and a methyl group attached to the pyrazole ring, along with an ethan-1-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 3-methyl-1H-pyrazole, followed by the introduction of the amino group and the ethan-1-ol moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the amino group.

    Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino group and iodine atom allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(5-amino-4-bromo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol
  • 2-(5-amino-4-fluoro-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Uniqueness

The uniqueness of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol lies in the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to different binding affinities and reaction pathways.

Properties

IUPAC Name

2-(5-amino-4-iodo-3-methylpyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMPDJBNAWCOLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1I)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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